

An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride

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Compound of Interest		
Compound Name:	2,3-Dimethylmaleic anhydride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,3-Dimethylmaleic anhydride** (DMMA), a pivotal reagent and intermediate in organic synthesis and advanced drug delivery systems. We will delve into its core physical properties, with a specific focus on its melting point, detail experimental protocols for its synthesis, and visualize key processes to facilitate understanding.

Core Physical and Chemical Properties

2,3-Dimethylmaleic anhydride is a cyclic dicarboxylic anhydride that appears as a white to off-white or beige crystalline solid at room temperature.[1][2] Its structure, featuring two methyl groups on the carbon-carbon double bond, influences its stability and reactivity.[3][4] This compound is relatively stable under ambient conditions but will hydrolyze in the presence of water to form 2,3-dimethylmaleic acid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including toluene, acetone, ethanol, ether, and chloroform.[2][3][5]

The quantitative physical and chemical data for **2,3-Dimethylmaleic anhydride** are summarized in the table below for ease of reference and comparison.



Property	Value	Source(s)
Melting Point	93-96 °C	[6][7]
89.0-99.0 °C	[1]	
91-92 °C	[8]	_
Boiling Point	223 °C (lit.)	[6][7]
119 °C / 20 mmHg	[5]	
Density	1.107 g/cm³ (at 100 °C)	[6]
Molecular Formula	С6Н6О3	[2]
Molecular Weight	126.11 g/mol	[7]
CAS Number	766-39-2	[5][6]
Appearance	White to beige crystals or crystalline powder/flakes	[1][2]

Experimental Protocols Synthesis of 2,3-Dimethylmaleic Anhydride

The synthesis of **2,3-Dimethylmaleic anhydride** can be achieved through the decarboxylative dimerization of maleic anhydride.[9] A common laboratory-scale procedure utilizes an amine catalyst in a suitable solvent. The following protocol is a representative example.[8][10]

Materials:

- Maleic anhydride (0.5 mol)
- 2-Aminopyridine (0.05 mol)
- Glacial Acetic Acid (200 mL)
- 2 M Sulfuric Acid
- Deionized Water



- Round-bottom flask with reflux condenser
- Heating mantle
- Distillation apparatus
- Büchner funnel and filter paper
- Desiccator with a drying agent (e.g., P₂O₅)

Procedure:

- Reaction Setup: A solution of 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL) is brought to a boil in a round-bottom flask equipped with a reflux condenser.
- Addition of Reactant: A solution of maleic anhydride (0.5 mol) in glacial acetic acid is added dropwise to the boiling solution over a period of approximately one hour. Vigorous evolution of CO₂ will be observed.[8]
- Reflux: The reaction mixture is heated at reflux for an additional 2.5 to 48 hours.[8][10]
- Solvent Removal: After the reflux period, the glacial acetic acid is removed by distillation.
- Hydrolysis and Precipitation: 2 M H₂SO₄ (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours to facilitate the precipitation of the product.[8]
- Isolation and Purification: After cooling, the precipitated crystals are collected by vacuum filtration. The crude product is washed sequentially with 2 M H₂SO₄ and deionized water.[8]
- Drying: The purified, colorless crystals of 2,3-Dimethylmaleic anhydride are dried in a desiccator over P₂O₅.[8]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound. A standard capillary melting point method is employed.

Materials:



- Purified 2,3-Dimethylmaleic anhydride crystals
- Capillary tubes (sealed at one end)
- Melting point apparatus

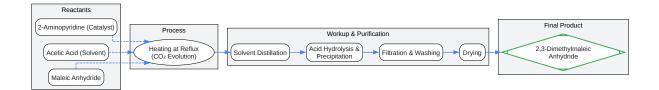
Procedure:

- Sample Preparation: A small amount of the dry, crystalline 2,3-Dimethylmaleic anhydride is
 finely powdered. The open end of a capillary tube is tapped into the powder to pack a small
 sample (2-3 mm high) into the sealed end.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).
- Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted into a clear liquid. For high-purity 2,3-Dimethylmaleic anhydride, this range is typically narrow, for instance, 93-96 °C.[6]

Visualized Workflow and Applications Synthesis Workflow

The chemical synthesis of **2,3-Dimethylmaleic anhydride** from maleic anhydride is a well-established process. The following diagram illustrates the key stages of this transformation.





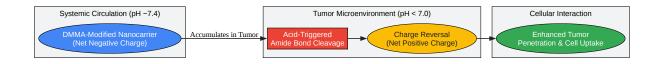
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Caption: Workflow for the synthesis of **2,3-Dimethylmaleic anhydride**.

Application in pH-Responsive Drug Delivery

In drug development, **2,3-Dimethylmaleic anhydride** (DMMA) is a key component in creating "smart" nanocarriers for targeted cancer therapy.[11][12] DMMA can be used to modify nanocarriers, creating a negatively charged surface that is stable in the neutral pH of blood. However, upon reaching the acidic tumor microenvironment, the amide bond formed by DMMA is cleaved.[13] This cleavage triggers a charge reversal from negative to positive, enhancing the nanocarrier's ability to penetrate tumor tissue and be internalized by cancer cells.[11][13]

The logical relationship of this pH-responsive mechanism is illustrated below.



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Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.

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